molecular formula C11H11NO3 B2580010 (5-methoxy-1H-indol-1-yl)acetic acid CAS No. 885524-81-2

(5-methoxy-1H-indol-1-yl)acetic acid

Cat. No. B2580010
M. Wt: 205.213
InChI Key: BNNOCRQLZYVEGV-UHFFFAOYSA-N
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Patent
US09024027B2

Procedure details

To a solution of methyl 2-(5-methoxy-1H-indol-1-yl)acetate (745 mg, 3.40 mmol) in MeOH (20 ml), aqueous 4N sodium hydroxide (935 μl, 3.74 mmol) was slowly added and the reaction was stirred at room temperature for 1 hour. The solvent was removed and the residue was partitioned between ethyl acetate and water. The aqueous phase was acidified with 2.5M HCl and extracted with ethyl acetate. This organic phase was washed with brine, dried over Na2SO4 and evaporated to dryness to give the title compound (510 mg, 2.485 mmol, 73% yield). MS/ESI+ 206.1 [MH]+.
Name
methyl 2-(5-methoxy-1H-indol-1-yl)acetate
Quantity
745 mg
Type
reactant
Reaction Step One
Quantity
935 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][C:13]([O:15]C)=[O:14])[CH:7]=[CH:6]2.[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][C:13]([OH:15])=[O:14])[CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
methyl 2-(5-methoxy-1H-indol-1-yl)acetate
Quantity
745 mg
Type
reactant
Smiles
COC=1C=C2C=CN(C2=CC1)CC(=O)OC
Name
Quantity
935 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
This organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C=CN(C2=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.485 mmol
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.